molecular formula C14H12Cl2O B13702317 1-(Benzyloxy)-4-(dichloromethyl)benzene

1-(Benzyloxy)-4-(dichloromethyl)benzene

Cat. No.: B13702317
M. Wt: 267.1 g/mol
InChI Key: YHZZESZSKINNPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzyloxy)-4-(dichloromethyl)benzene is an organic compound with a benzene ring substituted with a benzyloxy group and a dichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-4-(dichloromethyl)benzene typically involves the reaction of benzyl alcohol with 4-(dichloromethyl)phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts, such as palladium or platinum, can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-4-(dichloromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Methyl-substituted benzene derivatives.

    Substitution: Various halogenated or alkylated benzene derivatives.

Scientific Research Applications

1-(Benzyloxy)-4-(dichloromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-(dichloromethyl)benzene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the dichloromethyl group can undergo nucleophilic substitution reactions. These interactions can affect the compound’s reactivity and its ability to bind to biological molecules, influencing its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzyloxy)-4-(chloromethyl)benzene
  • 1-(Benzyloxy)-4-(methyl)benzene
  • 1-(Benzyloxy)-4-(bromomethyl)benzene

Uniqueness

1-(Benzyloxy)-4-(dichloromethyl)benzene is unique due to the presence of both a benzyloxy group and a dichloromethyl group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to similar compounds with only one functional group.

Properties

Molecular Formula

C14H12Cl2O

Molecular Weight

267.1 g/mol

IUPAC Name

1-(dichloromethyl)-4-phenylmethoxybenzene

InChI

InChI=1S/C14H12Cl2O/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9,14H,10H2

InChI Key

YHZZESZSKINNPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.